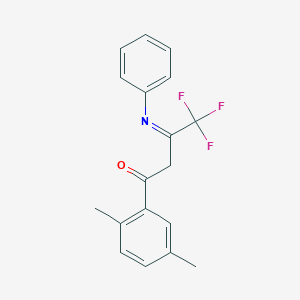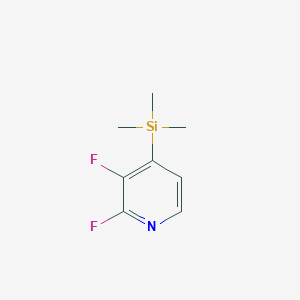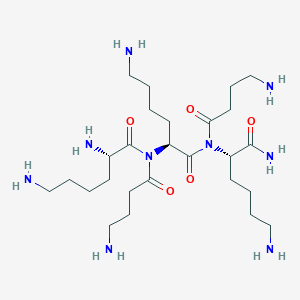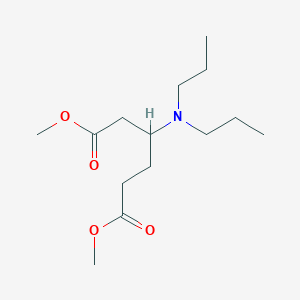![molecular formula C20H15NO B14199797 (2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one CAS No. 913814-01-4](/img/structure/B14199797.png)
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one is an organic compound that belongs to the class of imines This compound is characterized by the presence of an imine group (C=N) attached to an acenaphthylene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one typically involves the condensation reaction between 2,6-dimethylaniline and acenaphthenequinone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The purification process can be streamlined by employing techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).
化学反应分析
Types of Reactions
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of acenaphthenequinone derivatives.
Reduction: Formation of (2E)-2-[(2,6-Dimethylphenyl)amino]acenaphthylen-1(2H)-one.
Substitution: Formation of substituted acenaphthylene derivatives.
科学研究应用
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and organic semiconductors.
作用机制
The mechanism of action of (2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, its antimicrobial activity may be attributed to the disruption of cell membrane integrity and inhibition of essential metabolic pathways in microorganisms. The compound’s anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways.
相似化合物的比较
Similar Compounds
- (2E)-2-[(2,4-Dimethylphenyl)imino]acenaphthylen-1(2H)-one
- (2E)-2-[(2,5-Dimethylphenyl)imino]acenaphthylen-1(2H)-one
- (2E)-2-[(2,3-Dimethylphenyl)imino]acenaphthylen-1(2H)-one
Uniqueness
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethyl groups can enhance the compound’s stability and alter its interaction with molecular targets compared to other similar compounds.
属性
CAS 编号 |
913814-01-4 |
|---|---|
分子式 |
C20H15NO |
分子量 |
285.3 g/mol |
IUPAC 名称 |
2-(2,6-dimethylphenyl)iminoacenaphthylen-1-one |
InChI |
InChI=1S/C20H15NO/c1-12-6-3-7-13(2)18(12)21-19-15-10-4-8-14-9-5-11-16(17(14)15)20(19)22/h3-11H,1-2H3 |
InChI 键 |
RMECEOORFIMKPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)N=C2C3=CC=CC4=C3C(=CC=C4)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde](/img/structure/B14199732.png)
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)

![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)





![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)


